N-cyclopentylprop-2-ynamide
Overview
Description
“N-cyclopentylprop-2-ynamide” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol.
Chemical Reactions Analysis
While specific chemical reactions involving “N-cyclopentylprop-2-ynamide” are not detailed in the available resources, ynamides in general have been studied for their reactions. For example, Brønsted acid-mediated reactions of ynamides, including cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, and oxygen atom transfer reactions have been reported .Scientific Research Applications
Synthetic Utility in Ring-Forming Transformations
Ynamides, including N-cyclopentylprop-2-ynamide, have proven to be exceptionally versatile in synthetic organic chemistry. Their ability to activate carbon-carbon triple bonds through an attached nitrogen atom bearing an electron-withdrawing group makes them pivotal in the synthesis of nitrogen-containing products. This characteristic underpins their extensive use in the rapid assembly of complex molecular structures, especially in ring-forming transformations. These transformations are not only synthetically valuable but also provide mechanistic insights into the formation of cyclic and polycyclic structures, which are essential in the development of pharmaceuticals and natural products (Wang et al., 2014).
Expansion into Cycloaddition Reactions
Ynamides serve as neutral three-atom components (TACs) in cycloaddition reactions, a relatively unexplored chemical reaction space that demonstrates their potential in heterocyclic chemistry. They can undergo thermally induced intramolecular (3+2) cycloaddition reactions with alkynes, yielding functionalized pyrroles. This showcases the adaptability of ynamides in facilitating the construction of nitrogen-containing heterocycles, opening up new avenues for the synthesis of complex organic molecules (Campeau et al., 2021).
Role in [2 + 2] Cycloaddition
The utility of ynamides in [2 + 2] cycloaddition has been highlighted through the development of novel reactions, such as the CuCl2 and AgSbF6-catalyzed Ficini [2 + 2] cycloaddition. This reaction represents the first instance of ynamides participating in a thermal [2 + 2] cycloaddition with enones, illustrating the broadening scope of ynamide applications in creating structurally complex molecules (Li et al., 2010).
Brønsted Acid-Mediated Reactions
The exploration of metal-free transformations of ynamides, particularly through Brønsted acid-mediated reactions, represents a significant advance. These reactions encompass a variety of processes, including cycloaddition, cyclization, and intramolecular rearrangement, underscoring the versatility of ynamides beyond the confines of transition metal-catalyzed reactions. Such developments offer new pathways for the synthesis of N-heterocycles, highlighting the continued innovation in ynamide chemistry (Chen et al., 2020).
Metal-Free Cycloaddition for Heterocycle Construction
Innovative metal-free cycloaddition reactions of ynamides with nitriles have been developed, providing a green and efficient approach to constructing 2,4-diaminopyridines. This catalytic protocol exemplifies the environmental friendliness and chemoselectivity of ynamide chemistry, facilitating the construction of C-C and C-N bonds with broad functional group tolerance. Such advancements underscore the potential of ynamides in sustainable chemistry and the synthesis of valuable nitrogen-containing compounds (Zhang et al., 2016).
properties
IUPAC Name |
N-cyclopentylprop-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)9-7-5-3-4-6-7/h1,7H,3-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUGDDCEODVOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylprop-2-ynamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.